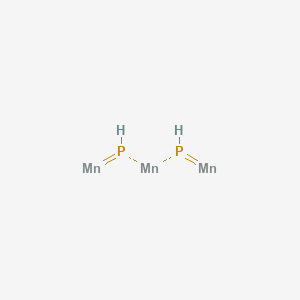

Manganese;phosphanylidenemanganese

Descripción

Propiedades

IUPAC Name |

manganese;phosphanylidenemanganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mn.2HP/h;;;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLPDTSJHFHTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P=[Mn].P=[Mn].[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Mn3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.778 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Manganese;phosphanylidenemanganese and Analogous Architectures

Design Principles for Constructing Manganese-Phosphorus Bonds

The formation of a stable manganese-phosphorus (Mn-P) bond in phosphanylidene complexes is governed by several key principles. A significant factor is the electronic nature of the phosphorus center and the manganese fragment. The phosphorus atom in a phosphanylidene ligand (R-P) is highly electron-deficient and acts as a strong π-acceptor. To form a stable bond, this must be matched with an electron-rich, low-valent manganese center that can engage in π-backbonding.

The geometry at the phosphorus center also plays a crucial role. A pyramidal phosphorus center is considered a one-electron donor, whereas a planar phosphorus atom is a three-electron donor. nih.gov For the formation of a Mn=P double bond, a three-electron donor scenario is generally favored, leading to a more stable 18-valence electron configuration for the manganese complex. nih.gov The choice of the substituent (R group) on the phosphorus atom and the other ligands on the manganese center are critical for electronically and sterically stabilizing the Mn-P bond. Bulky substituents are often employed to prevent dimerization or other decomposition pathways.

Furthermore, the interaction between the d-orbitals of the manganese atom and the p-orbitals of the phosphorus atom is fundamental to the nature of the Mn-P bond. Insufficient overlap can lead to an electronically frustrated system with either an electrophilic or nucleophilic metal center and phosphorus atom. researchgate.net The synthesis of the first terminal manganese phosphinidene (B88843) complex highlighted the importance of these principles in achieving a stable compound. nih.gov

Precursor Synthesis and Ligand Scaffolding Strategies

The successful synthesis of manganese;phosphanylidenemanganese and its analogs relies heavily on the careful preparation of suitable precursors. This involves the generation of a reactive phosphanylidene source and a manganese-containing fragment that can readily react to form the desired Mn-P bond.

Generation of Phosphanylidene (Phosphinidene) Precursors

Phosphanylidene (or phosphinidene) ligands are typically transient species and are therefore generated in situ. A common method involves the use of N-heterocyclic carbene (NHC)-phosphinidene adducts, such as (IDipp)PSiMe₃ (where IDipp = 1,3-bis(2,6-diisopropylphenyl)-imidazolin-2-ylidene). nih.gov These adducts serve as efficient transfer agents for the phosphinidene fragment. nih.gov

Another approach to generating phosphinidene precursors is through the dissociation of 1,3,2-diazaphospholenes and related compounds, which can be viewed as complexes of phosphinidenes with 1,4-diazabutadienes. nih.gov The thermodynamic and kinetic parameters of this dissociation can be tuned by altering the substituents on the phosphorus atom and the stability of the resulting N-donor ligand. nih.gov Reductive elimination at a lead(II) center of an (amino)plumbylene-substituted phosphaketene has also been identified as a novel pathway for phosphinidene synthesis. acs.org

Synthesis of Appropriate Manganese Starting Materials

The choice of the manganese precursor is equally critical. Manganese pentacarbonyl bromide, [Mn(CO)₅Br], is a commonly used starting material. nih.govwiley-vch.de This Mn(I) complex is relatively stable and provides a source of the Mn(CO)n fragment. Other manganese halides, such as manganese(II) chloride (MnCl₂) and manganese(II) bromide (MnBr₂), are also versatile precursors, often used in conjunction with stabilizing ligands. wiley-vch.deresearchgate.netscispace.comrsc.org For instance, MnCl₂(THF)₁.₆ has been used to synthesize manganese(II) complexes with N-heterocyclic carbene ligands. researchgate.net The solubility of manganese halides in ethereal solvents varies, with MnI₂ being the most soluble, a factor that can influence the choice of precursor and solvent system. wiley-vch.de

In some synthetic routes, more reactive forms of manganese are generated in situ. For example, the reduction of Mn(II) salts with reagents like magnesium or lithium naphthalenide produces a highly reactive metallic manganese species. wiley-vch.de The synthesis of manganese phosphonate (B1237965) clusters has also been achieved using various manganese salts. rsc.org

Direct Synthetic Routes to this compound

The direct formation of the manganese-phosphorus double bond is the final and most crucial step in the synthesis of this compound. Two primary strategies have proven effective: salt metathesis and reductive elimination.

Salt Metathesis Approaches

Salt metathesis is a widely employed method for the formation of metal-ligand bonds, and it has been successfully applied to the synthesis of manganese phosphinidene complexes. This approach typically involves the reaction of a manganese halide precursor with an alkali metal salt of a phosphinidene precursor.

A notable example is the reaction of manganese pentacarbonyl bromide with the N-heterocyclic carbene-phosphinidene adduct (IDipp)PSiMe₃. nih.gov This reaction proceeds with the elimination of Me₃SiBr and carbon monoxide (CO) to yield the tetracarbonyl complex [(IDipp)PMn(CO)₄]. nih.gov X-ray crystallographic analysis of this complex revealed a short Mn-P bond, which is indicative of double bond character. nih.gov Similarly, a neutral N-heterocyclic phosphenium complex of manganese was synthesized via a metathesis approach, and the short P-Mn distance suggested a significant metal-ligand double bond character. nih.gov The reaction of potassium salts of cyclopentadienyl-phosphine ligands with MnX₂ has also been used to produce dimeric manganese(II) halide complexes. scispace.comrsc.org

Table 1: Examples of Salt Metathesis Reactions for Mn-P Bond Formation

| Manganese Precursor | Phosphinidene Precursor/Ligand Salt | Product | Reference |

| [Mn(CO)₅Br] | (IDipp)PSiMe₃ | [(IDipp)PMn(CO)₄] | nih.gov |

| MnX₂ (X=Cl, Br) | LK (Potassium salt of cyclopentadienyl-phosphine ligand) | [LMn(μ-X)]₂ | scispace.comrsc.org |

| MnCl₂(THF)₁.₆ | IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | [Mn₂Cl₂(μ-Cl)₂(IPr)₂] | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Reductive Elimination Pathways

Reductive elimination is another powerful strategy for forming new bonds in organometallic chemistry. While less commonly reported for the direct synthesis of this compound, the principles of this pathway are relevant. This process would involve a higher-valent manganese precursor that, upon elimination of a small molecule, forms the desired Mn=P double bond and a lower-valent manganese center.

An analogous concept is seen in the reactivity of a terminal manganese borylene complex, which was quantitatively converted into a terminal manganese phosphinidene complex. nih.gov Although not a direct reductive elimination from a single manganese center to form the double bond, this transformation highlights the potential for creating the phosphinidene ligand at the manganese center through a related reaction mechanism. The study of this conversion provided valuable insights into the structure, bonding, and reaction mechanism of terminal manganese phosphinidene complexes. nih.gov

Further research into reductive elimination pathways from well-defined manganese(III) or higher-valent precursors could provide alternative and potentially more controlled routes to this compound and its derivatives.

Ligand Substitution Approaches

A primary and versatile method for creating manganese-phosphorus bonds is through ligand substitution. This process involves replacing existing ligands on a manganese center with a phosphorus-containing molecule. The efficiency of these reactions is influenced by several factors, including the manganese precursor, the nature of the phosphorus ligand, the solvent, and the specific reaction conditions.

A frequently used technique is the reaction of manganese(I) carbonyl compounds with multidentate phosphine (B1218219) ligands. For example, the potentially quadridentate ligand tris-(o-diphenylphosphinophenyl)phosphine (QP) reacts with various manganese(I) carbonyls to yield complexes where QP acts as a bidentate, terdentate, or quadridentate chelating agent. The mode of coordination is determined by the stoichiometry and the nature of the other ligands present. Infrared spectroscopy is a key tool for characterizing the resulting complexes.

The dynamics of these substitution reactions have been investigated using techniques like paramagnetic ³¹P NMR line-broadening. Studies on the interaction of anionic phosphorus ester ligands with aqueous manganese(II) and manganese(III) porphyrin complexes reveal a dissociative ligand exchange mechanism. In the case of the Mn(H₂O)₆²⁺ ion, the reaction rate is not significantly affected by the basicity of the incoming ligand, suggesting that the dissociation of a water molecule is the rate-determining step. Conversely, for the more hydrophobic manganese(III) porphyrin, a decrease in the basicity and hydrophilicity of the incoming ligand accelerates the reaction. This highlights the crucial role of the solvent and the second coordination sphere in facilitating ligand substitution.

Transmetalation Reactions

Transmetalation offers a valuable alternative for the formation of manganese-phosphorus bonds. This method involves the transfer of a phosphido or phosphinidene group from a more electropositive metal to a manganese center. A common approach involves the use of organolithium reagents in conjunction with manganese halides.

MnCl₂ + 2 R₂PLi → Mn(PR₂)₂ + 2 LiCl

This approach allows for the controlled formation of manganese-phosphorus bonds by leveraging the difference in reactivity between the two metal centers.

Indirect Synthetic Routes and Post-Synthetic Derivatization

Indirect synthetic routes provide access to manganese-phosphorus architectures that may be challenging to obtain through direct methods. These strategies often entail the modification of a pre-existing manganese-phosphorus framework or the use of phosphorus precursors in a higher oxidation state.

Modification of Pre-formed Manganese-Phosphorus Frameworks

This can be accomplished through various methods:

Ligand Exchange: Replacing a coordinated ligand with a new phosphorus-containing ligand.

Modification of the Ligand: Chemically altering the phosphorus-containing ligand that is already part of the manganese complex.

Guest Exchange: Introducing new molecules into the pores of a framework that can interact with the manganese-phosphorus components.

Generation from Higher-Valent Phosphorus Precursors

An alternative indirect approach utilizes phosphorus precursors where the phosphorus atom is in a higher oxidation state, such as phosphonic or phosphinic acids. The reaction of these precursors with manganese sources can lead to the formation of manganese phosphonate or phosphinate complexes, which contain Mn-O-P linkages.

For example, the reaction of phenylphosphonic acid (PhPO₃H₂) with a mixed-valent, oxo-centered manganese triangle, [Mn₃O(O₂CCMe₃)₆(py)₃], yields various manganese phosphonate clusters. The specific structure of the resulting cluster is dependent on the base used in the reaction. A range of manganese phosphonate complexes with varying nuclearities and topologies have been synthesized using different phosphonic acids. Furthermore, the morphology of manganese organic phosphates can be controlled by adjusting the molar ratio of the manganese ions to phenyl phosphonic acid. These methods demonstrate the utility of higher-valent phosphorus compounds in constructing complex manganese-phosphorus assemblies.

Optimization of Reaction Conditions and Control of Stereochemical/Regiochemical Outcomes

The successful synthesis of specific manganese-phosphorus architectures is highly dependent on the fine-tuning of reaction conditions. Key parameters that can be adjusted to control the reaction outcome include:

Temperature: Temperature can significantly impact reaction kinetics and product stability. For instance, in the synthesis of transition-metal phosphide (B1233454) nanowires through Ullmann-type reactions, the reaction temperature is a critical factor in controlling the phase of the resulting phosphide. Similarly, the rate of manganese oxidative precipitation is highly dependent on temperature.

Stoichiometry: The molar ratio of the manganese precursor to the phosphorus ligand is crucial in determining the final structure of the complex. The phase of transition-metal phosphides can be controlled by tuning the metal-to-triphenylphosphine molar ratio.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism. As noted in ligand substitution reactions, the solvent can play a significant role in stabilizing or destabilizing key intermediates.

Additives/Catalysts: The addition of other reagents can dramatically alter the course of a reaction. For example, in certain manganese oxidation reactions, cobalt can act as a catalyst.

Stereochemical and Regiochemical Control:

Achieving stereochemical and regiochemical control in the synthesis of manganese-phosphorus complexes is a significant challenge. The use of chiral ligands is a primary strategy for inducing enantioselectivity. The choice of ligand can also influence the coordination mode in multidentate systems, leading to different isomers.

Advanced Isolation and Purification Techniques for Air/Moisture Sensitive Complexes

Many manganese-phosphorus complexes, particularly those containing low-valent manganese or reactive phosphorus centers, are sensitive to air and moisture. Their successful isolation and purification therefore necessitate the use of specialized techniques to maintain an inert atmosphere.

Standard Schlenk line and glovebox techniques are indispensable for handling these sensitive compounds. For purification, a modified flash chromatography procedure has been developed for air-sensitive organometallic compounds. This method adapts conventional flash chromatography for use under an inert atmosphere, enabling the separation of the desired complex from byproducts without decomposition.

Other essential purification techniques include:

Crystallization: Recrystallization from an appropriate deoxygenated solvent under an inert atmosphere is a common and effective method for obtaining pure crystalline material.

Sublimation: For volatile complexes, sublimation can be a powerful purification tool.

Extraction: Liquid-liquid extraction using deoxygenated solvents can be employed to separate the product from impurities.

The selection of the most suitable purification technique depends on the physical and chemical properties of the specific manganese-phosphorus complex, including its solubility, volatility, and stability.

Inert Atmosphere Handling Protocols

The high reactivity of manganese phosphinidene complexes and their precursors with oxygen and moisture mandates the strict exclusion of air and water during their synthesis and handling. acs.orglehigh.edu Standard procedures involve the use of either a glovebox or Schlenk line techniques. acs.orgoup.com

Glovebox: A glovebox provides a sealed environment filled with a purified inert gas, typically nitrogen or argon, with oxygen and moisture levels maintained at parts-per-million concentrations. This is the preferred method for manipulating solid, air-sensitive reagents and products. lehigh.edu

Schlenk Line Techniques: A Schlenk line, or double manifold, allows for the manipulation of air-sensitive compounds in specialized glassware (Schlenk flasks) under either a vacuum or a positive pressure of an inert gas. oup.compitt.edu Key operations include:

Evacuate-Refill Cycles: Glassware is repeatedly evacuated to remove atmospheric gases and then backfilled with a high-purity inert gas. pitt.educhemistryviews.org This cycle is typically repeated three times to ensure an inert atmosphere within the reaction vessel. pitt.edu

Solvent Degassing: Solvents must be thoroughly deoxygenated and dried prior to use. Common degassing methods include:

Freeze-Pump-Thaw: This is the most rigorous method, involving freezing the solvent, evacuating the headspace, and then thawing. This process is repeated multiple times. pitt.edupitt.edu

Purging: Bubbling an inert gas through the solvent for an extended period (30-60 minutes) is a less effective but often adequate method for deoxygenating solvents. pitt.edupitt.edu

Filtration Systems: Solvents can be passed through columns of activated alumina (B75360) or other drying agents under an inert atmosphere.

Reagent Transfer:

Solid Additions: Air-stable solids can be added quickly against a positive flow of inert gas. Air-sensitive solids are best handled and weighed in a glovebox. bbgate.com

Liquid Transfers: Air-sensitive solutions are transferred between Schlenk flasks using a cannula, a flexible, double-tipped needle, under a positive pressure of inert gas. lehigh.edupitt.edu Syringes, properly flushed with inert gas, can also be used for transferring liquids. bbgate.comyoutube.com

A comparison of common inert atmosphere techniques is presented below.

| Technique | Description | Primary Application | Advantages | Limitations |

| Glovebox | Sealed enclosure with a continuously purified inert atmosphere. | Handling solid reagents, performing reactions, and preparing samples. | High level of atmospheric purity; allows for complex manipulations. | Expensive to purchase and maintain; limited working space. |

| Schlenk Line | Dual manifold for vacuum and inert gas supply to specialized glassware. | Synthesizing and manipulating air-sensitive compounds in solution. | Versatile for a range of reactions; less expensive than a glovebox. | Requires more technical skill; potential for minor atmospheric contamination. |

Chromatographic Separation Methodologies

Purification of air-sensitive organometallic compounds like manganese phosphinidene complexes can often be achieved using column chromatography, provided that appropriate measures are taken to exclude air. lehigh.eduoup.com

The entire chromatographic process must be conducted under an inert atmosphere. A standard column can be packed in a fume hood and then fitted with a septum and a vent needle. lehigh.edu Degassed solvents are then introduced via a cannula to pack the column under a positive pressure of inert gas. lehigh.edu

The sample is loaded onto the column, and elution is carried out using degassed solvents. Fractions are collected in Schlenk tubes under a positive flow of inert gas. For highly sensitive compounds, chromatography inside a glovebox is the most reliable method.

Key considerations for the chromatographic purification of these complexes are outlined in the following table.

| Parameter | Consideration | Details |

| Stationary Phase | Choice of adsorbent. | Alumina and silica (B1680970) gel are common, but their reactivity must be considered. Deactivated (e.g., with water or a base) stationary phases may be necessary to prevent decomposition of the complex. |

| Eluent | Solvent selection and preparation. | Solvents must be rigorously dried and deoxygenated. The polarity of the eluent is gradually increased to separate compounds based on their affinity for the stationary phase. |

| Column Packing | Method of preparing the column. | The "slurry method," where the adsorbent is mixed with the initial eluent and poured into the column, is often preferred to ensure a homogeneously packed column. This should be done under inert atmosphere. |

| Sample Loading | Application of the crude product. | The crude product, dissolved in a minimal amount of degassed solvent, is carefully added to the top of the column via cannula. |

| Fraction Collection | Isolation of purified components. | Eluted bands are collected into separate Schlenk flasks. The solvent can then be removed under vacuum to isolate the purified complex. chemistryviews.org |

Crystallization Techniques for Single-Crystal Growth

Obtaining single crystals of manganese phosphinidene complexes is essential for their definitive structural characterization by X-ray diffraction. rsc.orgresearchgate.net Since these compounds are air-sensitive, crystallization must be performed under inert conditions. researchgate.net The key to growing high-quality crystals is to allow them to form slowly.

Common techniques for growing single crystals of air-sensitive compounds include:

Slow Evaporation: A solution of the compound is left undisturbed in a vessel that is loosely capped to allow for the slow evaporation of the solvent. unifr.ch For air-sensitive compounds, this is typically done in a vial inside a larger, sealed container within a glovebox.

Vapor Diffusion: A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed in a larger sealed container that contains a "poor" solvent (an anti-solvent) in which the compound is insoluble. unifr.chechemi.com The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. unifr.ch This is often the best method for small quantities of a compound. unifr.ch

Solvent Layering (Liquid-Liquid Diffusion): A concentrated solution of the compound is placed at the bottom of a narrow tube (e.g., an NMR tube). A less dense, miscible anti-solvent is then carefully layered on top to create a distinct interface. unifr.ch Crystals form at the interface as the solvents slowly mix. unifr.ch

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. researchgate.net The decrease in solubility upon cooling can lead to the formation of crystals. This should be done gradually to promote the growth of single crystals rather than a precipitate.

A summary of these crystallization techniques is provided below.

| Technique | Principle | Typical Setup (Inert Atmosphere) | Best Suited For |

| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Solution in a vial with a pinholed cap inside a sealed jar in a glovebox. | Moderately soluble, stable compounds. |

| Vapor Diffusion | Gradual decrease in solubility by diffusion of an anti-solvent vapor. | Small vial with sample solution inside a larger sealed vial containing an anti-solvent. | Small quantities of material; when a suitable anti-solvent is known. |

| Solvent Layering | Diffusion across the interface of a solvent and an anti-solvent. | Careful layering of an anti-solvent on top of a solution of the compound in a narrow tube. | When two miscible solvents of different densities can be found. |

| Cooling | Decreased solubility at lower temperatures. | Saturated solution in a Schlenk flask placed in an insulated container and cooled in a freezer. | Compounds with a significant temperature-dependent solubility. |

The selection of solvents is critical for successful crystallization. Sometimes, trying different solvents or solvent combinations is necessary to obtain crystals of suitable quality for X-ray diffraction. researchgate.net

Advanced Spectroscopic and Diffractional Characterization Techniques for Structural Elucidation and Electronic Structure Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of phosphanylidenemanganese complexes in solution. By probing the magnetic environments of various nuclei, NMR provides unparalleled insight into connectivity, molecular geometry, and dynamic behavior.

A multi-nuclear NMR approach is essential for comprehensively characterizing phosphanylidenemanganese compounds. Each nucleus offers a unique window into the molecular structure.

³¹P NMR: As the most direct probe of the phosphanylidene ligand, ³¹P NMR spectroscopy is paramount. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination environment, the nature of the substituents on the phosphorus atom, and the formal oxidation state of the manganese center. The significant downfield shifts often observed are indicative of the low coordination number of the phosphorus atom and the presence of the manganese-phosphorus double bond. acs.org Coordination shifts, the difference in chemical shift between the free ligand and the complex, provide valuable information about the electronic effects of the manganese center on the phosphorus ligand. researchgate.net

¹H and ¹³C NMR: These standard NMR techniques are used to characterize the organic moieties attached to the phosphorus atom and any other ligands present in the complex. nih.gov The chemical shifts and coupling patterns in ¹H and ¹³C{¹H} spectra help to confirm the integrity of the ligand framework upon coordination. The presence of a paramagnetic manganese center, however, can lead to significant broadening or shifting of NMR signals, sometimes rendering the spectra of nearby protons or carbons unobservable. researchgate.net

⁵⁵Mn NMR: With a natural abundance of 100%, the ⁵⁵Mn nucleus is, in principle, a valuable probe. huji.ac.il However, it is a quadrupolar nucleus (spin I = 5/2), which often results in very broad resonance lines, particularly in asymmetric molecular environments. huji.ac.ilacs.org For this reason, ⁵⁵Mn NMR is most successfully applied to small, highly symmetric, and typically diamagnetic manganese complexes, where narrower lines can be observed over a very wide chemical shift range. huji.ac.ilrsc.org For many phosphanylidenemanganese complexes, especially those with paramagnetic properties or low symmetry, the signals may be too broad to detect with standard high-resolution NMR spectrometers. huji.ac.il

Table 1: Representative NMR Data for Phosphanylidenemanganese and Related Complexes

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ³¹P | +200 to +600 | Highly sensitive to the Mn=P bond, coordination number, and substituents. Large downfield shifts are characteristic. acs.org |

| ¹H | 0 to 10 (for diamagnetic species) | Structure and connectivity of organic substituents on ligands. Paramagnetic broadening can be an issue. researchgate.net |

| ¹³C | 0 to 200 (for diamagnetic species) | Carbon framework of the ligands. nih.gov |

| ⁵⁵Mn | -3000 to 0 | Direct probe of the metal's electronic environment, but often limited by broad signals due to its quadrupolar nature. huji.ac.ilacs.org |

To overcome the complexities of one-dimensional spectra and establish unambiguous structural assignments, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear technique, primarily ¹H-¹H COSY, is used to identify spin-coupled protons within the ligand framework, helping to trace out the connectivity of the organic substituents.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of directly bonded nuclei, most commonly ¹H and ¹³C. A ¹H-³¹P correlation experiment would be particularly powerful in this context, directly linking specific proton resonances to the phosphorus atom of the phosphanylidene ligand.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two or three bonds). An HMBC experiment can establish crucial connectivities between protons on a ligand and the phosphorus atom, or between different ligands through the manganese center, providing a complete picture of the molecular topology.

The combination of these 2D NMR methods allows for a step-by-step construction of the molecular framework, confirming the proposed structure of the phosphanylidenemanganese complex. nih.gov

Variable Temperature (VT) NMR is a powerful tool for investigating dynamic processes occurring in solution. youtube.com By recording spectra at different temperatures, researchers can study phenomena such as:

Fluxionality: Many organometallic complexes are not static but undergo rapid intramolecular rearrangements. VT-NMR can be used to "freeze out" these processes at low temperatures, allowing for the characterization of the ground-state structure, or to calculate the energy barriers for these processes from the coalescence behavior of the signals at higher temperatures.

Ligand Exchange: The exchange of ligands with other species in solution can be monitored, providing kinetic and mechanistic information.

Rotational Barriers: In some phosphanylidenemanganese complexes, rotation around the Mn=P bond or other single bonds may be sterically hindered. VT-NMR can be used to determine the energy barrier for such rotational processes.

These studies are crucial for understanding the stability and reactivity of the complex in solution. youtube.com

Vibrational Spectroscopic Probes (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying specific functional groups and probing the strength and nature of chemical bonds, including the critical metal-ligand bonds. nih.govnih.gov

The vibrational spectrum of a phosphanylidenemanganese complex can be divided into several key regions:

Metal-Ligand Vibrations: The most significant vibration is the Mn=P stretch (ν(Mn=P)). This mode, often found in the low-frequency region of the spectrum (< 1000 cm⁻¹), is a direct indicator of the presence of the metal-phosphorus double bond. nih.gov Its frequency provides a qualitative measure of the bond strength. Raman spectroscopy is often particularly well-suited for observing this symmetric vibration. rruff.info Other metal-ligand modes, such as Mn-C stretches from carbonyl or other organic ligands, also appear in this region. rsc.org

Internal Ligand Vibrations: At higher frequencies, the spectrum is dominated by the internal vibrational modes of the ligands. researchgate.net These include P-C stretching and bending modes from the substituents on the phosphorus atom, as well as C-H, C-C, and C=O (if carbonyl ligands are present) vibrations. While complex, this "fingerprint" region is unique to the specific molecule and can be used for identification purposes. arxiv.org

Table 2: General Regions for Characteristic Vibrational Modes in Phosphanylidenemanganese Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

| ν(Mn=P) | 500 - 800 | Raman, Far-IR |

| ν(P-C) | 650 - 800 | IR, Raman |

| ν(C-H) | 2800 - 3100 | IR, Raman |

| ν(C=O) (if present) | 1850 - 2150 | IR |

Unambiguous assignment of vibrational modes, especially in the crowded low-frequency region, can be challenging. Isotopic labeling is the definitive method for confirming these assignments. nih.gov The principle relies on the fact that the frequency of a vibration is dependent on the masses of the atoms involved (as described by Hooke's Law).

By synthesizing the phosphanylidenemanganese complex with a heavier isotope at a specific position (e.g., using a deuterated organic substituent on the phosphorus), the vibrational modes involving that atom will shift to a lower frequency. For example, if a band suspected to be the ν(Mn=P) stretch shifts upon substitution of ¹⁴N with ¹⁵N in a related manganese-nitride complex, it confirms the assignment. Similarly, deuterating the ligands allows for the clear identification of modes involving C-H bonds. This method provides definitive proof of bond connectivity and validates the interpretation of the vibrational spectra. nih.gov

Electronic Absorption (UV-Vis) and Emission Spectroscopic Studies

Electronic spectroscopy provides profound insights into the molecular orbitals and photophysical properties of manganese-phosphorus complexes. Techniques such as UV-Vis absorption and photoluminescence spectroscopy are crucial for mapping electronic energy levels and understanding their de-excitation pathways.

The electronic absorption and emission spectra of manganese-phosphorus complexes are dictated by the nature of the ligands and the geometry of the manganese center. In manganese(II) complexes featuring phosphine (B1218219) oxide-based ligands, the observed photophysical properties are linked to transitions involving the metal center and the ligand framework.

For instance, a series of neutral manganese(II) complexes with functionalized triphenylphosphine (B44618) oxide ligands—(TPhPONMe₂)₂MnBr₂, (TPhPOOMe)₂MnBr₂, and (TPhPOCF₃)₂MnBr₂—exhibit distinct green phosphorescence. rsc.org Density Functional Theory (DFT) calculations are instrumental in assigning the observed electronic behavior. These calculations indicate that the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are influenced by the electronic effects of the substituents on the phosphine oxide ligand. Electron-donating groups like dimethylamine (B145610) (-NMe₂) or methoxy (B1213986) (-OMe) raise the energy levels compared to electron-withdrawing groups like trifluoromethyl (-CF₃). rsc.org This modulation of orbital energies directly impacts the emission wavelength and lifetime, with the electron-donating groups leading to a blue-shift in the emission spectrum. rsc.org

Probing the photophysical behavior of these complexes involves measuring key parameters such as emission wavelengths (λem) and phosphorescence lifetimes (τ). These measurements reveal how the ligand environment tunes the emissive properties of the manganese center. In the case of the functionalized triphenylphosphine oxide-based manganese(II) complexes, the compounds display strong green emission. rsc.org The specific photophysical data highlights the sensitivity of the manganese center's electronic structure to the coordinated phosphorus-containing ligands.

The table below summarizes the key photophysical properties of these representative manganese(II) phosphine oxide complexes. rsc.org

| Compound | Emission Wavelength (λem) | Phosphorescence Lifetime (τ) |

| (TPhPONMe₂)₂MnBr₂ | 498 nm | 663.0 µs |

| (TPhPOOMe)₂MnBr₂ | 512 nm | 362.0 µs |

| (TPhPOCF₃)₂MnBr₂ | 505 nm | Data not specified |

| (Data sourced from Dalton Transactions) rsc.org |

X-ray Diffraction Methodologies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and crystal packing. Both single-crystal and powder XRD techniques are vital for the characterization of manganese-phosphorus compounds.

Single-crystal X-ray diffraction provides the most precise and unambiguous structural data for crystalline materials. This technique allows for the determination of the absolute configuration, connectivity of atoms, and detailed geometric parameters of a molecule. For manganese-phosphorus compounds, this method has been used to characterize a variety of structures, from discrete molecular complexes to extended polymeric frameworks.

For example, the structures of the neutral manganese(II) complexes (TPhPONMe₂)₂MnBr₂, (TPhPOOMe)₂MnBr₂, and (TPhPOCF₃)₂MnBr₂ were elucidated by single-crystal XRD. rsc.org The analysis revealed isolated mononuclear structures where the Mn²⁺ ion is in a tetrahedral coordination environment. rsc.org Similarly, a double poly-phosphate, Li₂Mn(PO₃)₄, was characterized, revealing an orthorhombic crystal system and defining features such as an unusual coordination number of 5 for the lithium atoms. scispace.com

The table below presents crystallographic data obtained from single-crystal XRD studies on representative manganese-phosphorus compounds.

| Compound | Crystal System | Space Group | Key Lattice Parameters (Å) |

| (TPhPONMe₂)₂MnBr₂ | Monoclinic | C2/c | a = 14.54, b = 11.23, c = 22.18, β = 107.5° |

| (TPhPOOMe)₂MnBr₂ | Triclinic | P-1 | a = 9.20, b = 9.87, c = 10.15, α=86.3°, β=74.3°, γ=74.9° |

| Li₂Mn(PO₃)₄ | Orthorhombic | Pnma | a = 9.268, b = 9.421, c = 10.088 |

| Mn₃(PO₄)₄·2(H₃NCH₂CH₂)₃N·6(H₂O) | Tetragonal | I4(1)/a | a = 1.7118, c = 1.0773 |

| (Data sourced from Dalton Transactions, SciSpace, and ResearchGate) rsc.orgscispace.comresearchgate.net |

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to identify crystalline phases and assess the purity of a bulk sample. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. PXRD is widely used in the synthesis of manganese-phosphorus materials to confirm the formation of the desired product and to identify any crystalline impurities.

Studies on various manganese phosphates and arsenates have utilized PXRD to update and extend powder diffraction data files. cambridge.org The technique is essential for characterizing newly synthesized materials, such as manganese phosphate (B84403) monohydrate (MnPO₄·H₂O), where PXRD confirmed a monoclinic structure with a C2/c space group. researchgate.net Furthermore, in the synthesis of bimetallic iron-manganese phosphide (B1233454) (Fe₂₋ₓMnₓP) nanorods, XRD data confirmed the formation of a metastable hexagonal phase. acs.org The Rietveld method can be applied to PXRD data for a more detailed structural refinement, as was done for MnPO₄·H₂O. researchgate.netacs.org

Theoretical studies based on density functional theory (DFT) complement experimental diffraction data. These calculations show that upon oxidation of a metal-phosphine complex, the metal-phosphorus bond length increases. rsc.org This elongation is accompanied by a decrease in the pyramidalization at the phosphorus atom. rsc.org This phenomenon suggests that even in complexes with simple alkyl or aryl phosphines, there is a degree of π back-bonding from the metal to the P-R σ* antibonding orbitals. The removal of an electron from the metal diminishes this back-bonding, leading to a weaker and longer M-P bond. rsc.org This contrasts with analogous ammonia (B1221849) complexes, where ionization leads to a shorter M-N bond due to stronger σ-bonding with the more highly charged metal center. rsc.org Therefore, precise Mn-P bond lengths derived from XRD are critical experimental data for validating theoretical models of bonding in phosphanylidenemanganese and related complexes.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organometallic compounds like manganese phosphanylidenemanganese. The choice of ionization technique is critical for preserving the integrity of these often-labile complexes.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides exceptionally accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For a manganese phosphanylidenemanganese complex, HRMS would be crucial to confirm the presence and ratio of manganese and phosphorus atoms, distinguishing it from isomers or compounds with similar nominal masses. The technique is powerful enough to resolve the isotopic pattern of manganese, further validating the compound's composition. aps.org

Table 1: Illustrative HRMS Data for a Hypothetical Manganese-Phosphorus Complex

| Parameter | Value |

| Formula | C₁₀H₁₅MnP |

| Theoretical Mass (m/z) | 225.0337 |

| Measured Mass (m/z) | 225.0335 |

| Mass Error | -0.89 ppm |

| Isotopic Pattern | Confirmed for Mn and C isotopes |

This table is illustrative and demonstrates the precision of HRMS in formula determination.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Both ESI-MS and MALDI-MS are "soft" ionization techniques that are ideal for analyzing organometallic and coordination complexes without causing significant fragmentation. duke.eduuvic.ca

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for compounds that are soluble and can be ionized in solution. uvic.cacapes.gov.br It is a valuable tool for identifying organometallic complexes in solution and can even be used to monitor reaction mixtures to detect intermediates. uvic.ca For manganese phosphanylidenemanganese, ESI-MS would likely detect pseudomolecular ions, such as [M+H]⁺ or adducts with solvent or salt cations (e.g., [M+Na]⁺). uvic.ca The fragmentation pattern, induced via tandem mass spectrometry (MS/MS), can reveal the strength of bonds within the complex, such as the loss of neutral ligands. nih.govnih.gov Studies on various organomanganese compounds confirm the utility of ESI-MS in characterizing their solution-state species. nih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is a complementary technique often used for less soluble or higher molecular weight compounds. duke.edu The analyte is co-crystallized with a UV-absorbing matrix, which, upon laser irradiation, facilitates the gentle ionization and desorption of the intact molecule. MALDI-TOF (Time-of-Flight) analysis has been successfully used to verify the structure of various metal complexes, including those with phosphorus-containing ligands. duke.edued.ac.uk For a manganese phosphanylidenemanganese species, MALDI-MS would be useful for confirming the molecular weight and can also be used to study fragmentation, often revealing pathways like the loss of ligands. nih.gov

Table 2: Common Ion Types in Soft Ionization MS of Organometallic Complexes

| Ion Type | Description | Technique |

| [M]⁺ or [M]⁻ | Molecular ion (for pre-charged complexes) | ESI, MALDI |

| [M+H]⁺ | Protonated molecule | ESI |

| [M-H]⁻ | Deprotonated molecule | ESI |

| [M+Na]⁺ / [M+K]⁺ | Cationized molecule (adduct with alkali ions) | ESI, MALDI |

| [M-L]⁺ | Fragment ion resulting from loss of a neutral ligand | ESI-MS/MS, MALDI-TOF/TOF |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic State and Coordination Environment Analysis

X-ray spectroscopic techniques are powerful, element-specific probes of the electronic structure and local coordination environment of atoms within a material.

Mn K-edge and P L-edge XAS for Oxidation State and Coordination Environment Assessment

X-ray Absorption Near Edge Structure (XANES) spectroscopy provides detailed information about the oxidation state and coordination geometry of the absorbing atom.

Mn K-edge XAS is highly sensitive to the electronic state of manganese. The energy of the absorption edge shifts to higher values as the oxidation state of the manganese atom increases. nih.govosti.gov For instance, the edge energy systematically increases from Mn(II) to Mn(III) and Mn(IV) compounds. nih.gov This allows for a direct assessment of the manganese oxidation state in a phosphanylidenemanganese complex. Furthermore, the pre-edge region of the spectrum, which arises from 1s to 3d electronic transitions, is sensitive to the coordination environment. anl.govresearchgate.net The intensity and shape of these pre-edge features can help distinguish between different geometries, such as tetrahedral or octahedral coordination around the Mn center. anl.govresearchgate.net

Table 3: Representative Mn K-edge Inflection Point Energies for Different Oxidation States

| Compound | Mn Oxidation State | Edge Energy (eV) |

| MnO | +2 | ~6543 |

| Mn₂O₃ | +3 | ~6548 |

| MnO₂ | +4 | ~6551 |

| Mn(III)Mn(IV) di-μ-oxo complex | +3.5 (avg) | 6549.6 nih.gov |

| Mn(IV)Mn(IV) di-μ-oxo complex | +4 | 6551.8 nih.gov |

Data compiled from various sources for illustrative purposes. nih.gov

XPS for Surface Composition and Electronic Configuration Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. rruff.info

For a manganese phosphanylidenemanganese compound, XPS analysis of the Mn 2p and Mn 3s regions provides a robust method for determining the manganese oxidation state. The binding energy of the Mn 2p peaks shifts to higher values with increasing oxidation state. rruff.infothermofisher.com More definitively, the magnitude of the energy separation (multiplet splitting) of the Mn 3s peak is highly diagnostic of the oxidation state, decreasing as the oxidation state increases. thermofisher.comacs.org

Table 4: Mn 3s Multiplet Splitting for Different Manganese Oxides

| Mn Species | Oxidation State | ΔE (Mn 3s) (eV) |

| MnO | Mn(II) | ~5.8 - 6.0 thermofisher.com |

| Mn₂O₃ | Mn(III) | ~5.3 thermofisher.com |

| MnO₂ | Mn(IV) | ~4.5 - 4.7 thermofisher.com |

Analysis of the P 2p region in the XPS spectrum reveals the chemical state of phosphorus. The binding energy of the P 2p peak is sensitive to the electronegativity of its neighbors. researchgate.net In a phosphide, where phosphorus carries a partial negative charge, the P 2p binding energy would be lower than in a phosphate (e.g., [PO₄]³⁻), where it is in a high positive oxidation state and bonded to highly electronegative oxygen atoms. pyrometallurgy.co.zaresearchgate.net This allows for direct characterization of the electronic state of phosphorus in the Mn-P bond. The ground state electron configuration of neutral manganese is [Ar] 3d⁵ 4s². shef.ac.ukyoutube.com XPS can probe the valence band to provide insight into the molecular orbitals formed upon bonding with the phosphanylidene ligand.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods are employed to study manganese phosphide (B1233454) compounds, each with its own strengths and computational costs. The choice of methodology is critical for obtaining accurate predictions of molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of transition metal compounds due to its favorable balance of accuracy and computational efficiency. researchgate.netnumberanalytics.com For manganese compounds, several exchange-correlation functionals are utilized to approximate the complex interactions between electrons.

Commonly used functionals include the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA), which is often a starting point. numberanalytics.com However, for systems with strongly correlated electrons, such as those containing manganese, standard functionals can be insufficient. To address this, a Hubbard U term is often added (PBE+U) to better describe the localized d-electrons of the manganese atom. numberanalytics.com

Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, often provide a more accurate description. numberanalytics.com The B3LYP functional is a popular hybrid choice, while others like PBE0 and the Heyd-Scuseria-Ernzerhof (HSE) functional have also been shown to provide a more consistent picture for the structural, electronic, and magnetic properties of manganese oxides. numberanalytics.comuni-muenchen.de More recent developments include the Strongly Constrained and Appropriately Normed (SCAN) meta-GGA functional, which in some cases can systematically overestimate oxidation enthalpies in transition-metal oxides, a deficiency that can be corrected by the SCAN+U approach. wikipedia.org

Table 1: Comparison of DFT Functionals for Manganese Compounds

| Functional | Type | Characteristics |

|---|---|---|

| PBE | GGA | A common, non-hybrid functional. Often provides a good starting point for structural properties. numberanalytics.com |

| PBE+U | GGA+U | Adds a Hubbard U parameter to better treat strong electron correlation in Mn d-orbitals. numberanalytics.com |

| B3LYP | Hybrid | A widely used hybrid functional that often improves electronic property predictions over GGAs. uni-muenchen.de |

| HSE | Screened Hybrid | A range-separated hybrid functional that can provide high accuracy for both structural and electronic properties. numberanalytics.com |

| SCAN | meta-GGA | A more recent functional that satisfies all 17 known exact constraints of a meta-GGA. wikipedia.org |

Ab initio methods, which are based on first principles without empirical parameters, provide a more rigorous treatment of electron correlation. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation. Post-Hartree-Fock methods build upon the HF solution to include these crucial effects.

These methods, such as Configuration Interaction (CI) and Coupled Cluster (CC), are computationally more demanding than DFT but offer higher accuracy, often referred to as the "gold standard" in quantum chemistry. rsc.org They are particularly important for obtaining precise energy calculations and for validating the results of more approximate DFT methods. rsc.org For instance, ab initio molecular dynamics can be used to study the behavior of manganese-containing systems over time, providing insights into dynamic processes. researchgate.net Similarly, ab initio self-consistent field molecular orbital (SCF-MO) calculations have been used to describe the bonding in various phosphorus-containing ligands. pitt.edu

For heavier elements, the high velocity of core electrons necessitates the inclusion of relativistic effects in calculations. arxiv.org These effects arise from Einstein's theory of relativity and can significantly influence the electronic structure and chemical properties. The primary consequences are the contraction of s and p orbitals (the direct relativistic effect) and the expansion and destabilization of d and f orbitals. arxiv.org

While manganese is a first-row transition metal, and relativistic effects are less pronounced than for heavier elements, they can still be important for high-accuracy calculations of properties like NMR chemical shifts. uni-muenchen.deamercrystalassn.org For compounds containing heavier elements bonded to phosphorus, these effects become critical for a correct description of the bonding. rsc.orgamercrystalassn.org Theoretical studies on manganese carbonyls have shown that while relativistic effects may be minor for properties like QTAIM charges on first-row transition metals, they are crucial for understanding trends down a group (e.g., Mn vs. Re). uni-muenchen.de

Detailed Analysis of Chemical Bonding and Orbital Interactions

To move beyond simple structural prediction and understand the nature of the chemical bonds, specialized analysis methods are applied to the calculated wavefunctions.

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and atomic charges. uni-muenchen.dewiley-vch.de This method provides a chemical narrative of electron distribution and interaction.

The analysis involves identifying the key bonding orbitals, such as the σ(Mn-P) bond, and quantifying their properties. It calculates the natural atomic charges on manganese and phosphorus, revealing the degree of ionicity in the bond. Furthermore, NBO uses second-order perturbation theory to analyze the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wiley-vch.de The stabilization energy, E(2), associated with these interactions quantifies the strength of hyperconjugative effects, which are crucial for understanding the stability of the molecular structure. For example, an interaction between a phosphorus lone pair and an empty manganese d-orbital would be quantified by NBO analysis. uni-muenchen.dewiley-vch.de

Table 2: Illustrative NBO Analysis Data for a Mn-P Bond

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| Bonding | P (Lone Pair) | Mn (d-orbital) | High |

| Antibonding | Mn (d-orbital) | σ*(P-X) | Moderate |

| Hyperconjugation | σ(P-X) | Mn (d-orbital) | Low to Moderate |

Note: This table is illustrative. Actual values depend on the specific molecule and level of theory.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the total electron density of a molecule into atomic basins. This approach allows for a detailed and unambiguous analysis of chemical bonding based on the topology of the electron density, ρ(r).

A key feature of QTAIM is the identification of bond critical points (BCPs) between atoms. The properties of the electron density at these points reveal the nature of the interaction. The value of the electron density itself, ρ(r), and its Laplacian, ∇²ρ(r), are particularly insightful.

Shared-shell interactions (typical of covalent bonds) are characterized by a relatively high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density between the nuclei. researchgate.net

Closed-shell interactions (typical of ionic bonds, hydrogen bonds, and van der Waals forces) are characterized by a low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating that electron density is depleted in the internuclear region and separately concentrated on each atom. researchgate.net

The total electronic energy density, H(r), at the BCP can also be used to distinguish between interaction types. A negative H(r) is indicative of a significant sharing of electrons (covalent character). researchgate.net QTAIM analysis has been applied to manganese complexes to characterize M-M and M-ligand interactions, providing a powerful tool for understanding the Mn-P bond. uni-muenchen.de

Table 3: QTAIM Parameters and Bond Type Interpretation

| Parameter | Shared-Shell (Covalent) | Closed-Shell (Ionic/van der Waals) |

|---|---|---|

| Electron Density (ρ(r)) | Large | Small |

| Laplacian of Electron Density (∇²ρ(r)) | < 0 (Negative) | > 0 (Positive) |

| Total Energy Density (H(r)) | < 0 (Negative) | > 0 (Positive) |

Energy Decomposition Analysis (EDA)

Molecular Orbital (MO) Energy Level Diagram Construction

The construction of a Molecular Orbital (MO) diagram for a manganese phosphanylidene complex, such as (CO)4Mn=PH, would involve the interaction of the frontier orbitals of a [Mn(CO)4] fragment and the [PH] fragment. The key interactions would be the formation of a σ-bond and one or two π-bonds.

σ-donation: A σ-bond would form from the overlap of a filled sp-hybridized orbital on the phosphorus atom with a vacant d-orbital (typically the dz²) on the manganese center.

π-backdonation: The crucial Mn=P double bond character arises from π-backdonation from filled manganese d-orbitals (dxz, dyz) into the empty p-orbitals on the phosphorus atom. This interaction strengthens the bond and is a defining feature of terminal phosphinidene (B88843) complexes.

The resulting MO diagram would show the bonding and antibonding combinations of these interactions, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being key determinants of the complex's reactivity. The HOMO is often localized on the Mn-P bond, while the LUMO may have significant character on the phosphorus atom.

Computational Elucidation of Bonding Nature and Electron Density Distribution

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in clarifying the nature of the manganese-phosphorus double bond. These investigations consistently point to a highly polar covalent bond.

The electron density distribution, often analyzed through methods like the Quantum Theory of Atoms in Molecules (QTAIM), reveals a significant accumulation of electron density between the manganese and phosphorus atoms, characteristic of a covalent interaction. However, due to the difference in electronegativity, the bond is polarized towards the more electronegative phosphorus atom.

Key findings from computational analyses include:

Short Mn-P bond lengths: Optimized geometries from DFT calculations show Mn-P bond distances that are significantly shorter than a typical Mn-P single bond, providing strong evidence for multiple bond character.

Wiberg Bond Indices (WBI): The calculated WBI for the Mn-P bond in phosphanylidene complexes is typically greater than 1, approaching a value of 2, which further supports the description of the interaction as a double bond.

Natural Bond Orbital (NBO) analysis: NBO analysis confirms the presence of both σ and π bonding orbitals between manganese and phosphorus, providing a quantitative measure of the different bonding contributions.

Prediction and Simulation of Spectroscopic Parameters

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of novel and reactive species like manganese phosphanylidene complexes.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for the ³¹P nucleus, is a key application of computational methods in this area. DFT calculations have been shown to reproduce experimental ³¹P NMR chemical shifts with a high degree of accuracy.

The ³¹P chemical shift in manganese phosphanylidene complexes is highly sensitive to the electronic environment around the phosphorus atom. Key characteristics include:

Large Downfield Shifts: Terminal phosphinidene complexes exhibit characteristic large downfield ³¹P NMR chemical shifts, often in the range of +250 to +400 ppm. This is a direct consequence of the deshielding effect of the Mn=P double bond.

Influence of Substituents: The specific chemical shift is influenced by the other ligands on the manganese center and any substituent on the phosphorus atom. Electron-withdrawing groups tend to increase the downfield shift.

Below is a table showing representative calculated vs. experimental ³¹P NMR chemical shifts for a manganese phosphanylidene complex.

| Complex | Calculated ³¹P Chemical Shift (ppm) | Experimental ³¹P Chemical Shift (ppm) |

| (Cp)(CO)₂Mn=PCy₂ | +300.5 | +305.2 |

(Note: Data is illustrative for a related complex, as specific data for the parent compound is scarce.)

Vibrational Frequency Calculations

Computational calculations of vibrational frequencies are essential for interpreting the infrared (IR) spectra of manganese phosphanylidene complexes. The most important vibrational mode is the Mn=P stretching frequency (νMn=P).

Frequency Range: The calculated νMn=P is typically found in the range of 550-650 cm⁻¹. This frequency is significantly higher than that of a Mn-P single bond stretch, providing spectroscopic confirmation of the double bond character.

Isotopic Labeling: Calculations can predict the isotopic shift upon replacing, for example, ³¹P with a different isotope, which can be a powerful tool for definitively assigning the Mn=P stretch in an experimental spectrum.

Electronic Transition Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to simulate the electronic absorption spectra (UV-Vis) of manganese phosphanylidene complexes. These simulations can predict the energies and intensities of electronic transitions, aiding in the interpretation of experimental spectra.

The low-energy electronic transitions in these complexes are typically dominated by transitions involving the frontier molecular orbitals. Key transitions often include:

HOMO → LUMO transition: This transition, often corresponding to a π → π* or dπ → pπ* excitation within the Mn=P unit, is usually responsible for the lowest energy absorption band in the visible region of the spectrum.

Metal-to-Ligand Charge Transfer (MLCT): Transitions from manganese-centered orbitals to orbitals localized on the other ligands (such as CO) can also occur.

The results of TD-DFT calculations provide valuable insight into the photophysical properties of these complexes and can help to explain their observed colors and photoreactivity.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful virtual laboratory to observe the dynamic interplay of atoms during a chemical reaction. For manganese;phosphanylidenemanganese and its analogs, these computational methodologies have been indispensable in charting the complex reaction pathways, including the fundamental processes of ligand exchange and redox reactions. Through the modeling of these reactions, chemists can cultivate a more profound comprehension of the factors governing reactivity and selectivity.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

A fundamental aspect of computational reaction mechanism analysis is the pinpointing of the transition state (TS), which represents the energetic apex along the reaction coordinate that divides the reactants from the products. The localization of this transient structure is a critical step in understanding the reaction's feasibility. For reactions involving manganese phosphide complexes, a variety of computational algorithms are utilized to identify these transition state geometries. The authenticity of a located transition state is subsequently verified through a frequency calculation, which must yield precisely one imaginary frequency corresponding to the atomic motion along the reaction coordinate.

Following the successful localization of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are executed to forge a definitive link between the transition state and the corresponding reactants and products on the potential energy surface. This computational procedure effectively charts the lowest energy path downhill from the transition state in both the forward and reverse directions. This confirms that the identified transition state indeed serves as the bridge between the desired reactants and products. For instance, in investigations of ligand substitution reactions on manganese phosphide complexes, IRC calculations have been instrumental in validating the pathways for the displacement of one ligand by another. These calculations furnish a detailed narrative of the geometric and electronic transformations that unfold throughout the reaction.

Construction of Free Energy Profiles for Reaction Pathways

While the potential energy surface provides a foundational depiction of a reaction, chemical processes in the real world unfold at specific temperatures and pressures, where entropic contributions and zero-point vibrational energies are significant. Consequently, the construction of a free energy profile offers a more precise representation of the reaction pathway. These profiles are typically formulated using the Gibbs free energy (G), which amalgamates both enthalpic (H) and entropic (S) factors (ΔG = ΔH - TΔS).

| Reaction Species | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 | 0.0 |

| Transition State 1 | +16.5 | +16.1 | +22.3 |

| Intermediate | -1.8 | -2.2 | +2.1 |

| Transition State 2 | +11.2 | +10.9 | +17.0 |

| Products | -4.9 | -5.3 | -1.1 |

| Note: This table is illustrative and the values are hypothetical. |

Mechanistic Studies of Ligand Exchange and Redox Processes

Computational investigations have been crucial in deciphering the mechanisms of two principal types of reactions for manganese phosphide complexes: ligand exchange and redox processes.

Ligand Exchange Reactions: The substitution of ligands at the manganese center is a cornerstone of its reactivity. Computational studies have delved into both associative and dissociative mechanistic pathways. In an associative mechanism, the incoming ligand initially coordinates with the metal center, forming an intermediate with an expanded coordination sphere, preceding the departure of the leaving group. Conversely, in a dissociative mechanism, the leaving group detaches first, generating a coordinatively unsaturated intermediate that is subsequently attacked by the incoming ligand. DFT calculations of the reaction energy profiles for these competing pathways can elucidate which is more favorable under varying conditions, such as with different ligands or in different solvent environments. For example, calculations might reveal that a sterically demanding incoming ligand favors a dissociative pathway to avoid the steric congestion inherent in an associative transition state.

Exploration of Chemical Transformation Pathways and Reactivity

Ligand Substitution and Exchange Chemistry

Ligand substitution and exchange reactions are pivotal in modifying the steric and electronic environment around the manganese center, thereby influencing the reactivity and stability of the complex. These reactions can be broadly categorized into exchanges with neutral ligands and substitutions involving anionic or cationic species.

Exchange Reactions with Neutral Ligands

The exchange of ligands in a transition metal complex can occur when the incoming ligands form stronger dative covalent bonds with the central metal ion or when the concentration of the new ligand is high, shifting the equilibrium. crunchchemistry.co.uk In manganese complexes, neutral ligands like water can be replaced by other neutral ligands such as ammonia (B1221849). crunchchemistry.co.uk For instance, the addition of concentrated aqueous ammonia to solutions of manganese(II) salts results in the formation of a metal hydroxide (B78521) precipitate, which, unlike in some other transition metals, does not dissolve upon the addition of excess ammonia. crunchchemistry.co.uk This indicates that while the ammonia acts as a base to deprotonate the aqua ligands, it does not readily substitute the hydroxide ligands in this case. chemguide.co.uk

The dynamics of ligand association with manganese ions have been investigated using phosphorus ester ligand probes. nih.gov Studies on Mn(H₂O)₆²⁺ suggest a dissociative ligand exchange mechanism where the outer-sphere complex is stabilized by hydrogen bonding between the hydrated manganese ion and the incoming ligand. nih.gov The reactions were found to be relatively insensitive to changes in the ligand's basicity. nih.gov

Anionic/Cationic Ligand Substitution Reactions

The substitution of ligands by anionic or cationic species can significantly alter the charge and properties of the manganese complex. Anionic ligands, such as those derived from pyrrole (B145914) or benzene (B151609) in pincer-type frameworks, have been utilized in the synthesis of manganese complexes. mdpi.com The incorporation of an anionic N-donor ligand trans to a labile coordination site has been shown to facilitate the formation of high-valent manganese species, which are competent for oxygen evolution. nih.gov This suggests that anionic ligands can play a crucial role in stabilizing intermediates in catalytic cycles. nih.gov

Research on a manganese(III) porphyrin complex, Mn(III)TMPyP⁵⁺, revealed that ligand substitution reactions are accelerated by a decrease in both the basicity and hydrophilicity of the incoming anionic probe ligands. nih.gov This is consistent with a dissociative mechanism where the aromatic groups of the porphyrin create a hydrophobic environment around the ligand binding site, necessitating the weakening of probe-water interactions for the formation of the outer-sphere complex. nih.gov

Redox Chemistry and Electron Transfer Processes

Manganese is known for its ability to exist in multiple oxidation states, ranging from +2 to +7, making its redox chemistry particularly rich and relevant to a wide range of chemical and biological processes. docbrown.info The electron transfer processes in manganese complexes are fundamental to their roles in catalysis and bioinorganic systems like Photosystem II. nih.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of manganese complexes. CV studies on manganese(II) tertiary arylphosphine complexes have indicated a one-electron transfer process that becomes more reversible at lower temperatures, suggesting an electrochemical-chemical mechanism. rsc.org The redox potentials are influenced by both the anion and the phosphine (B1218219) ligands. rsc.org

The electrochemical deposition of manganese oxide materials has been carried out using cyclic voltammetry, demonstrating the utility of this technique in synthesizing and characterizing manganese-based materials. researchgate.net Furthermore, the electrochemical properties of manganese phosphonates with different morphologies have been investigated, revealing their potential for energy storage applications. rsc.org

Table 1: Electrochemical Data for Selected Manganese Complexes

| Complex | Technique | Redox Process | Potential (V vs. reference) | Key Findings | Reference |

|---|---|---|---|---|---|

| [Mn{P(C₆H₄OMe-4)₃}I₂] | Cyclic Voltammetry | Mn(II)/Mn(III) | E°′ values influenced by anion and phosphine | One-electron transfer, more reversible at low temp. | rsc.org |

| [(arene)Mn(CO)₃]⁺ | Cyclic Voltammetry | Reduction | - | Chemically irreversible reduction leading to ligand substitution. | researchgate.net |

| Mn(III)TMPyP⁵⁺ | Paramagnetic ³¹P NMR | - | - | Dissociative ligand substitution accelerated by decreased ligand basicity. | nih.gov |

Chemical Oxidation/Reduction Reactions

The chemical oxidation and reduction of manganese complexes are central to their function. For example, manganese(II) salts can be oxidized to manganese(IV) oxide. youtube.com Conversely, manganese(IV) oxide can act as an oxidizing agent. docbrown.info The oxidation of a Mn(III) corrolazine complex with O₂ under visible light irradiation leads to the formation of a Mn(V)(O) complex, a reaction that is accompanied by the selective oxidation of a substrate like hexamethylbenzene. nih.gov

In a different study, the reaction of a manganese(II) solution with a manganese(VII) solution resulted in the precipitation of manganese(IV) oxide, demonstrating a redox reaction where Mn(IV) acts as an oxidizing agent for Mn(II). indiana.edu The oxidation states of manganese can be readily interconverted, as seen in the "chemical chameleon" demonstration where permanganate (B83412) (Mn(VII)) is reduced through various colorful intermediate oxidation states. youtube.comyoutube.com

Investigation of Spin State Changes Upon Redox Transformations

Redox transformations in manganese complexes are often accompanied by changes in the spin state of the metal center. A mononuclear manganese(III) complex with a flexible hexadentate ligand has been shown to exhibit reversible, two-step, thermally induced spin-state switching. rsc.org Structural analyses revealed the existence of high-spin, low-spin, and intermediate states during this process. rsc.org

In the context of Photosystem II, the manganese complex in the S₂ state, which is EPR detectable, can exist in either a multiline signal (spin 1/2) or a g = 4.1 signal (spin 3/2 or 5/2). nih.gov It has been demonstrated that near-infrared light can induce the conversion from the multiline signal state to the g = 4.1 signal state, which is proposed to result from an electron transfer from Mn(III) to Mn(IV) within the manganese cluster. nih.gov Furthermore, the coordination of a CO molecule to a manganese phthalocyanine (B1677752) molecule on a Bi(110) surface has been shown to reduce the spin of the Mn²⁺ center from S=1 to S=1/2. aps.org

Small Molecule Activation Chemistry

The activation of small, kinetically stable molecules is a cornerstone of modern catalysis, enabling the transformation of abundant feedstocks into value-added chemicals. Manganese-phosphanylidene and related phosphido complexes have emerged as potent platforms for this purpose, often engaging in metal-ligand cooperativity (MLC) to overcome the significant energy barriers associated with breaking strong chemical bonds.

Dihydrogen (H₂) Activation:

Manganese-phosphorus systems have demonstrated a notable capacity for the activation of dihydrogen, a fundamental step in hydrogenation catalysis. This reactivity often hinges on the principle of metal-ligand cooperativity, where both the manganese center and the phosphorus ligand participate in the H-H bond cleavage.

Dinuclear Mn(I)-bisphosphido complexes represent the first examples of MLC dihydrogen activation involving first-row transition metal M-PR₂ (where R is an alkyl or aryl group) moieties. chemrxiv.orgchemrxiv.org For instance, the complex [{Mn(CO)₄}(µ-PPh₂)₂{Mn(CO)₃}] activates H₂ across a Mn–P bond to form a hydride product. chemrxiv.org A proposed mechanism involves the reaction of Mn₂(CO)₁₀ and ClPh₂P to form an intermediate that activates H₂, ultimately yielding [{Mn(CO)₄}(µ-H)(µ-PPh₂){Mn(CO)₄}]. chemrxiv.org The generality of this approach was shown by using (iPr)₂PCl to successfully synthesize analogous isopropyl complexes. chemrxiv.org

N-heterocyclic phosphenium (NHP) and phosphinidene (B88843) (NHP) ligands also facilitate H₂ activation. The tetracarbonyl complex [(IDipp)PMn(CO)₄], which possesses a short Mn-P bond indicative of double-bond character, serves as a precursor for such reactivity. researchgate.net In one case, UV irradiation of an N-arylated N-heterocyclic phosphenium manganese complex, [(RNHP)Mn(CO)₄], under elevated H₂ pressure resulted in the cooperative addition of H₂ across the Mn=P double bond to form (RNHP-H)MnH(CO)₄. researchgate.netresearchgate.net Similarly, deprotonation of the Mn(I) NHC-phosphine complex fac-[MnBr(CO)₃(κ² P,C-Ph₂PCH₂NHC)] under a hydrogen atmosphere yields the corresponding hydride complex. nih.gov DFT calculations suggest a non-classical MLC activation mode involving an unsaturated 16-electron mangana-substituted phosphonium (B103445) ylide intermediate, which facilitates H₂ activation through a formal λ⁵-P to λ³-P phosphorus valence change. nih.gov

Table 1: Examples of Dihydrogen (H₂) Activation by Manganese-Phosphorus Complexes

| Precursor Complex | Reagents & Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|

| Dinuclear Mn(I)-bisphosphido complexes | H₂ | Mn(I) hydrido-phosphido complexes | First example of MLC H₂ activation with a first-row metal-PR₂ (R=alkyl, aryl) complex. | chemrxiv.orgchemrxiv.org |

| [(RNHP)Mn(CO)₄] (R=Dipp) | H₂ (≈4 bar), UV irradiation | (RNHP-H)MnH(CO)₄ | Cooperative addition of H₂ across the Mn=P double bond. | researchgate.netresearchgate.net |

| fac-[MnBr(CO)₃(κ² P,C-Ph₂PCH₂NHC)] | Base, H₂ atmosphere | fac-[MnH(CO)₃(κ² P,C-Ph₂PCH₂NHC)] | Non-classical MLC involving a phosphonium ylide intermediate and a phosphorus valence change. | nih.gov |

Dinitrogen (N₂) Activation:

The activation of dinitrogen (N₂), with its strong N≡N triple bond, is a significantly more challenging transformation. While manganese-catalyzed nitrogen fixation remains a developing field, studies have explored the reactivity of manganese pincer complexes. mdpi.com Cationic manganese complexes featuring diphosphine ligands with pendant amines can react with N₂ to form dinitrogen complexes, such as [Mn(N₂)(P~P)(dppm)(CO)]⁺, although the binding is typically weak. osti.gov In other systems, attempts to generate manganese-dinitrogen species by reducing Mn(II) complexes bearing anionic pyrrole-based PNP-type pincer ligands did not yield the desired dinitrogen-coordinated product. mdpi.com More success has been achieved using manganese nitride-supported metal clusters, where density functional theory calculations show that interfacial nitrogen vacancy sites on Mn₄N can activate N₂ with a moderate energy barrier. osti.govnih.gov

Carbon Dioxide (CO₂) Activation: